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Compound of Interest

3-Methylpyrrolidin-3-ol
Compound Name:
hydrochloride

Cat. No.: B1394470

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
methylpyrrolidin-3-ol hydrochloride, a compound of interest in pharmaceutical research and
drug development. Due to the limited availability of published experimental spectra for this
specific salt, this guide synthesizes data from its free base and closely related analogs,
coupled with fundamental principles of spectroscopic analysis for amine hydrochlorides. This
approach offers a robust framework for researchers to identify, characterize, and assess the
purity of 3-methylpyrrolidin-3-ol hydrochloride.

Molecular Structure and Key Features

3-Methylpyrrolidin-3-ol hydrochloride is the salt formed from the reaction of the tertiary
amine 3-methylpyrrolidin-3-ol with hydrochloric acid. The protonation of the nitrogen atom in the
pyrrolidine ring is the key structural feature that differentiates the hydrochloride salt from its free
base. This protonation significantly influences the electronic environment of the molecule and,
consequently, its spectroscopic properties.

Molecular Formula: CsH12CINO[1]
Molecular Weight: 137.61 g/mol [1]
Structure:

Caption: Structure of 3-Methylpyrrolidin-3-ol Hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-methylpyrrolidin-3-ol
hydrochloride. The protonation of the nitrogen atom leads to characteristic downfield shifts of
adjacent protons and carbons compared to the free base.

'H NMR Spectroscopy (Predicted)

The *H NMR spectrum of 3-methylpyrrolidin-3-ol hydrochloride is expected to show distinct
signals for the methyl, methylene, and hydroxyl protons. The proton on the nitrogen (N-H) will
also be observable, typically as a broad singlet, and its chemical shift can be solvent-
dependent. The protons on the carbons adjacent to the positively charged nitrogen will be
deshielded and appear at a lower field compared to the free base.[2][3]

Predicted *H NMR Data (in D20)
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Causality
Chemical Shift L . . Behind
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The singlet
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of adjacent
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These methylene
protons are
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chiral center,
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complex
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These methylene
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and quadrupolar
coupling with
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dependent)

-OH

The hydroxyl
proton signal can
be broad and its
chemical shift is
highly dependent
on the solvent
and

concentration.

Reference *H NMR Data for a Related Compound: (R)-(-)-1-Methyl-3-pyrrolidinol (in CDCIs)

As a point of comparison, the *H NMR spectrum of the related compound (R)-(-)-1-Methyl-3-
pyrrolidinol shows the following signals: 6 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H),
2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), and 4.20-4.30 (m, 1H).
[4] The upfield positions of the methylene protons adjacent to the nitrogen in this free base

highlight the expected downfield shift upon protonation in the hydrochloride salt.

3C NMR Spectroscopy (Predicted)

The 3C NMR spectrum will provide information about the carbon framework. Similar to the *H

NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift.

Predicted 3C NMR Data (in D20)
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Causality Behind

Chemical Shift (0, ppm) Assignment . .
Experimental Choices
The methyl carbon is expected
~25 -CHs ] ]
to be the most upfield signal.
This methylene carbon is
~40 -CH2- (C4) further from the electron-
withdrawing nitrogen.
This carbon is adjacent to the
~b5 -CH:z- (C5) positively charged nitrogen,
resulting in a downfield shift.
This carbon is also adjacent to
~65 -CH2- (C2) ] ] )
the nitrogen and is deshielded.
The carbon bearing the
hydroxyl and methyl groups
~75 C-OH (C3) yeroxy yiaroup

will be the most downfield

aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the ammonium salt and the
hydroxyl group. The protonation of the amine to an ammonium salt results in the appearance of
a broad and strong absorption band in the region of 2400-3000 cm~1, corresponding to the N+-
H stretching vibrations.[5] This broadness is a hallmark of hydrogen bonding in the solid state.

Predicted IR Data
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Frequency (cm™?) Intensity Assighment
3200-3600 Broad, Strong O-H stretch
2400-3000 Broad, Very Strong N*-H stretch
2850-2960 Medium C-H stretch (aliphatic)
1400-1600 Medium N-H bend

1000-1200 Strong C-O stretch

The IR spectrum of ammonium chloride shows a prominent broad absorption for the N-H
stretching, which supports the predicted spectral features for 3-methylpyrrolidin-3-ol
hydrochloride.[6]

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, 3-methylpyrrolidin-3-ol hydrochloride is
expected to show the molecular ion of the free base, as the hydrochloride salt will likely
dissociate in the high vacuum of the mass spectrometer. The fragmentation pattern will be
characteristic of the 3-methylpyrrolidin-3-ol structure.

Predicted Mass Spectrometry Data
e Molecular lon (M+): m/z = 101 (corresponding to the free base, CsH11:NO)[7]

e Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of a
methyl group or the hydroxyl group, followed by ring opening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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